molecular formula C13H17ClN2O B3841954 N'-(2-chlorobenzylidene)hexanohydrazide

N'-(2-chlorobenzylidene)hexanohydrazide

Cat. No.: B3841954
M. Wt: 252.74 g/mol
InChI Key: MFTIKEMXNGDQLX-XNTDXEJSSA-N
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Description

N'-(2-Chlorobenzylidene)hexanohydrazide is a hydrazone derivative synthesized via the condensation of hexanohydrazide with 2-chlorobenzaldehyde. Hydrazones are characterized by the –NH–N=C– linkage, which confers conformational flexibility and diverse biological activities . The 2-chlorobenzylidene moiety enhances electronic and steric properties, influencing intermolecular interactions (e.g., hydrogen bonding, π-stacking) and bioactivity .

Properties

IUPAC Name

N-[(E)-(2-chlorophenyl)methylideneamino]hexanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O/c1-2-3-4-9-13(17)16-15-10-11-7-5-6-8-12(11)14/h5-8,10H,2-4,9H2,1H3,(H,16,17)/b15-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFTIKEMXNGDQLX-XNTDXEJSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)NN=CC1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(=O)N/N=C/C1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Similar Hydrazone Derivatives

Structural and Functional Features

The table below summarizes key structural variations and biological activities of N'-(2-chlorobenzylidene)hexanohydrazide and related compounds:

Compound Name Substituents on Benzylidene Hydrazide Component Biological Activity Structural Features References
This compound 2-Cl Hexanohydrazide Inferred: Antimicrobial Likely trans C=N configuration
N'-(4-Chlorobenzylidene)-2-methoxybenzohydrazide 4-Cl, 2-OCH₃ 2-Methoxybenzohydrazide Not specified Planar structure with π-π stacking
N'-(2-Chlorobenzylidene)-4-(2-(dimethylamino)ethoxy)benzohydrazide 2-Cl 4-(Dimethylaminoethoxy)benzohydrazide Antiamoebic (IC₅₀: <10 µM) Enhanced solubility due to ethoxy group
2-Cyano-N'-(2-chlorobenzylidene)acetohydrazide 2-Cl Cyanoacetohydrazide Not specified N–H···O hydrogen bonds, trans C=N
N'-(2-Chlorobenzylidene)-β-carboline-3-carbohydrazide 2-Cl β-Carboline moiety Antitumor (IC₅₀: 1.65–1.83 µM) Extended conjugation for DNA interaction

Key Findings

Substituent Position and Bioactivity
  • Chlorine Position: The 2-chloro substitution (vs. For example, N'-(2-chlorobenzylidene)-β-carboline-3-carbohydrazide showed potent activity against ovarian (IC₅₀: 1.65 µM) and prostate (IC₅₀: 1.83 µM) cancer cells, outperforming analogues with other substituents .
  • Methoxy vs. Ethoxy Groups: The 4-(2-(dimethylamino)ethoxy) group in antiamoebic derivatives enhances solubility and reduces cytotoxicity (cell viability >80% on A549 cells) compared to methoxy-containing analogues .
Crystal Packing and Stability
  • Trans Configuration : All analogues adopt a trans geometry about the C=N bond, optimizing conjugation and planar molecular arrangements for intermolecular interactions .
Mechanistic Insights
  • Antiamoebic Activity: Hydrazones with polar substituents (e.g., dimethylaminoethoxy) disrupt Entamoeba histolytica membranes via electrostatic interactions, though exact mechanisms remain understudied .
  • Antitumor Activity : β-Carboline hybrids intercalate DNA or inhibit topoisomerases, with the 2-chlorobenzylidene group enhancing lipophilicity and tumor cell penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N'-(2-chlorobenzylidene)hexanohydrazide
Reactant of Route 2
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N'-(2-chlorobenzylidene)hexanohydrazide

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